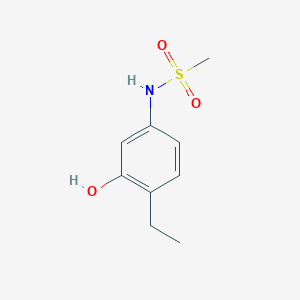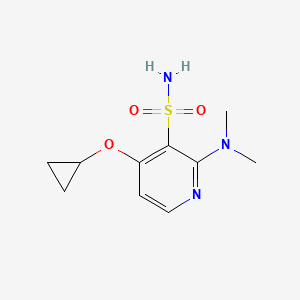
4-Cyclopropoxy-2-(dimethylamino)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-(dimethylamino)pyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable pyridine derivative followed by sulfonamide formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-2-(dimethylamino)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
4-Cyclopropoxy-2-(dimethylamino)pyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-2-(dimethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)pyridine: A related compound with similar structural features but different functional groups.
N,N-Dimethylpyridin-4-amine: Another similar compound with distinct chemical properties and applications.
Uniqueness
4-Cyclopropoxy-2-(dimethylamino)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its cyclopropoxy and sulfonamide groups provide unique opportunities for chemical modifications and interactions with other molecules.
Propriétés
Formule moléculaire |
C10H15N3O3S |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-(dimethylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-13(2)10-9(17(11,14)15)8(5-6-12-10)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,14,15) |
Clé InChI |
OGDKKZCTMYRMNW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=CC(=C1S(=O)(=O)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


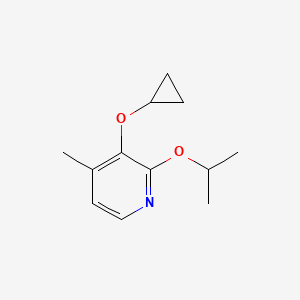


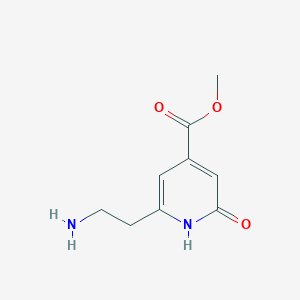

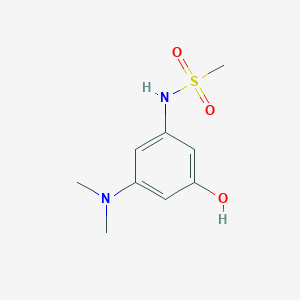
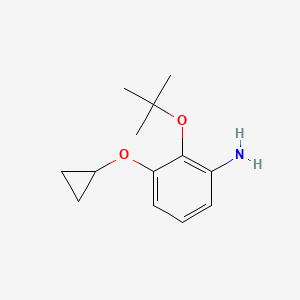
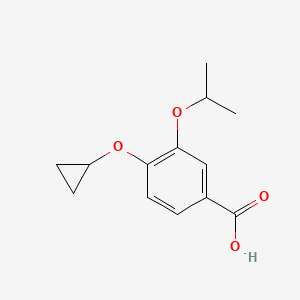

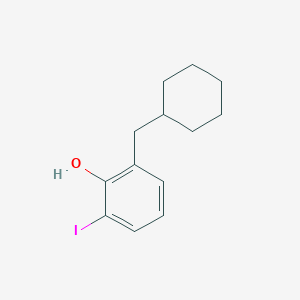


![1-Azetidinecarboxylic acid, 3-[(3-pyridinylmethyl)amino], 1,1-dimethylethyl ester](/img/structure/B14836671.png)
